Acide pseudomonique B

Vue d'ensemble

Description

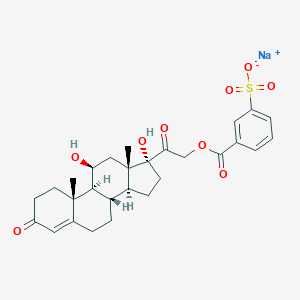

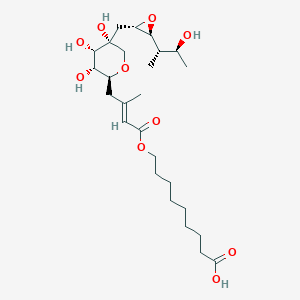

Pseudomonic acid B is a naturally occurring molecule produced by the bacterium Pseudomonas fluorescens . It is structurally similar to another molecule, pseudomonic acid A, which is the primary active ingredient in the topical antibiotic mupirocin .

Synthesis Analysis

The biosynthetic pathway of pseudomonic acid B involves the simultaneous synthesis of two main components: monic acid and 9-hydroxynonanoic acid . The main pathway leads to pseudomonic acid A, with pseudomonic acid B as an intermediate . Esterification with 9-HN and C-10,-11 epoxidation, which may occur before or after this, result in pseudomonic acid B .Molecular Structure Analysis

Pseudomonic acid B has a molecular formula of C26H44O10 . Its average mass is 516.622 Da and its monoisotopic mass is 516.293457 Da .Chemical Reactions Analysis

The biosynthesis of pseudomonic acid B involves several enzymatic steps . The HCS cassette, comprised of MupG, MupH, MupJ, MupK, and mAcpC, is responsible for the incorporation of the β-methyl group at C-15 .Physical And Chemical Properties Analysis

Pseudomonic acid B has a density of 1.2±0.1 g/cm3, a boiling point of 689.4±55.0 °C at 760 mmHg, and a vapour pressure of 0.0±4.9 mmHg at 25°C . It also has a molar refractivity of 131.0±0.3 cm3, a polar surface area of 166 Å2, and a molar volume of 418.5±3.0 cm3 .Applications De Recherche Scientifique

Inhibition de la synthèse des protéines

La mupirocine, qui contient de l'acide pseudomonique B, agit en inhibant la synthèse des protéines dans les bactéries ciblées . Il est structurellement différent des autres antibiotiques .

Traitement des infections superficielles

La mupirocine est utilisée pour guérir les infections superficielles causées en particulier par les bactéries Gram-positives . Il est considéré comme bien toléré car il y a une absorption systémique négligeable par la peau intacte ou l'application intranasale chez les adultes .

Contrôle des épidémies de SARM

La mupirocine est utilisée depuis 1985 pour aider à prévenir l'infection par le Staphylococcus aureus résistant à la méthicilline (SARM), en particulier dans les hôpitaux . La mupirocine est utilisée pour contrôler les épidémies de SARM .

Décolonisation nasale

La mupirocine est utilisée pour la décolonisation nasale . En raison de son utilisation répandue sans ordonnance, la résistance du micro-organisme à la mupirocine a augmenté jusqu'à 81%, rendant impératif son contrôle ou son amélioration .

Études antimicrobiennes

L'this compound est un matériau polyvalent utilisé dans la recherche scientifique. Ses diverses applications vont des études antimicrobiennes à la découverte de médicaments, ce qui en fait un outil précieux pour faire progresser divers domaines de la science.

Découverte de médicaments

Comme mentionné ci-dessus, l'this compound est utilisé dans la découverte de médicaments. Cela ouvre des possibilités de modifier la mupirocine afin de surmonter la résistance .

Production de métabolites secondaires

<a data-citationid="68691709-a508-10b4-cd7b-2ba213a5e17d-44-group" h="ID=SERP,5015.1" href="https://link.springer.com/article/10.1007/s002

Mécanisme D'action

Target of Action

Pseudomonic Acid B, also known as Mupirocin, primarily targets the isoleucyl-tRNA synthetase in bacteria . This enzyme plays a crucial role in protein synthesis, specifically in the ligation of isoleucine to its corresponding tRNA molecule .

Mode of Action

Pseudomonic Acid B exerts its antimicrobial activity by reversibly inhibiting isoleucyl-tRNA synthetase . This inhibition disrupts the protein and RNA synthesis in bacteria, leading to their inability to produce essential proteins and ultimately resulting in bacterial death .

Pharmacokinetics

Pseudomonic Acid B is used topically due to its extensive systemic metabolism . It is well-tolerated with negligible systemic absorption through intact skin or intranasal application . This property ensures that the compound remains primarily at the site of application, maximizing its antibacterial effects while minimizing systemic side effects .

Result of Action

The inhibition of isoleucyl-tRNA synthetase by Pseudomonic Acid B disrupts protein synthesis within the bacterial cell . This disruption prevents the bacteria from producing essential proteins, leading to bacterial death . This makes Pseudomonic Acid B effective against certain gram-positive bacteria and certain gram-negative bacteria .

Action Environment

Pseudomonic Acid B is produced by the soil bacterium Pseudomonas fluorescens . This bacterium can grow in various environments, including soil, water, and on plant surfaces . The production of Pseudomonic Acid B and other secondary metabolites is activated by signal molecules in a phenomenon known as quorum sensing . This suggests that the production and action of Pseudomonic Acid B can be influenced by environmental factors such as population density and the presence of specific signaling molecules .

Safety and Hazards

Analyse Biochimique

Biochemical Properties

Pseudomonic Acid B plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to inhibit isoleucyl-tRNA synthetase . This interaction is competitive, indicating that Pseudomonic Acid B binds to the same active site as the substrate, isoleucine .

Cellular Effects

Pseudomonic Acid B has profound effects on various types of cells and cellular processes. It influences cell function by inhibiting protein synthesis in targeted bacteria . This inhibition can prevent infection by methicillin-resistant Staphylococcus aureus (MRSA), particularly within hospitals .

Molecular Mechanism

The mechanism of action of Pseudomonic Acid B is primarily through its inhibition of isoleucyl-tRNA synthetase . By binding to this enzyme, Pseudomonic Acid B prevents the incorporation of isoleucine into growing peptide chains, thereby inhibiting protein synthesis.

Temporal Effects in Laboratory Settings

It is known that the compound is a stable molecule .

Metabolic Pathways

Pseudomonic Acid B is involved in the biosynthetic pathway of Pseudomonas fluorescens . The biosynthetic pathway implies the simultaneous synthesis of the two main components of mupirocin: monic acid and 9-hydroxynonanoic acid, both starting from the same precursor .

Propriétés

IUPAC Name |

9-[(E)-3-methyl-4-[(2S,3R,4S,5R)-3,4,5-trihydroxy-5-[[(2S,3S)-3-[(2S,3S)-3-hydroxybutan-2-yl]oxiran-2-yl]methyl]oxan-2-yl]but-2-enoyl]oxynonanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H44O10/c1-16(13-22(30)34-11-9-7-5-4-6-8-10-21(28)29)12-19-23(31)25(32)26(33,15-35-19)14-20-24(36-20)17(2)18(3)27/h13,17-20,23-25,27,31-33H,4-12,14-15H2,1-3H3,(H,28,29)/b16-13+/t17-,18-,19-,20-,23-,24-,25-,26+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGKQAKOVZJHZTF-LHSFDMIQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1C(O1)CC2(COC(C(C2O)O)CC(=CC(=O)OCCCCCCCCC(=O)O)C)O)C(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@H]1[C@@H](O1)C[C@]2(CO[C@H]([C@@H]([C@@H]2O)O)C/C(=C/C(=O)OCCCCCCCCC(=O)O)/C)O)[C@H](C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H44O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

516.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

40980-51-6 | |

| Record name | Pseudomonic acid I | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040980516 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PSEUDOMONIC ACID B | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A42J20737I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

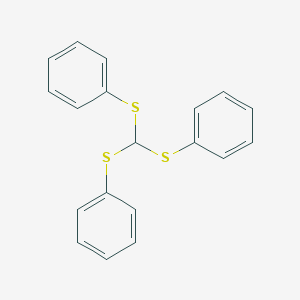

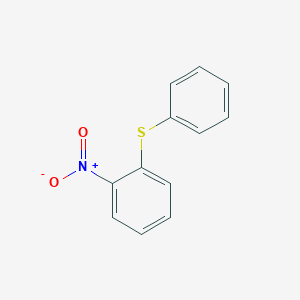

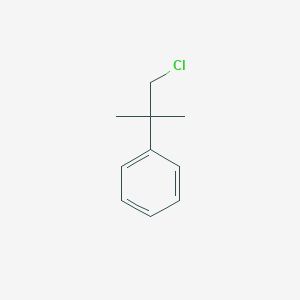

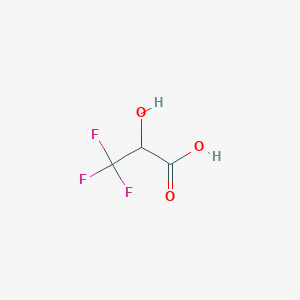

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How is pseudomonic acid B structurally related to the antibiotic mupirocin (pseudomonic acid A)?

A: Pseudomonic acid B is a close structural analog of pseudomonic acid A, the major component of the topical antibiotic mupirocin. The key difference lies in the presence of a hydroxyl group at the C-8 position in pseudomonic acid B, which is absent in pseudomonic acid A. [, ]

Q2: Can pseudomonic acid B be converted to pseudomonic acid A?

A: Yes, research has shown that pseudomonic acid B is a precursor to pseudomonic acid A in the biosynthetic pathway of mupirocin in Pseudomonas fluorescens. Several genes within the mupirocin biosynthetic cluster, including mupO, mupU, mupV, and macpE, are involved in the conversion of pseudomonic acid B to pseudomonic acid A. [, , , ] This conversion involves the removal of the hydroxyl group at the C-8 position. []

Q3: What happens to mupirocin production if genes involved in the later stages of biosynthesis are mutated?

A: Studies using in-frame deletions within the mupirocin biosynthetic cluster have demonstrated that mutations in genes like mupO, mupU, mupV, and macpE lead to the accumulation of pseudomonic acid B and a halt in the production of pseudomonic acid A. [, ] This highlights the essential role of these genes in the final steps of mupirocin biosynthesis.

Q4: Are there other pathways for pseudomonic acid B production besides being an intermediate in pseudomonic acid A biosynthesis?

A: While pseudomonic acid B is primarily known as a precursor to pseudomonic acid A, research suggests that Pseudomonas fluorescens can preferentially accumulate pseudomonic acid B under specific fermentation conditions. [] This suggests a possible branching point in the biosynthetic pathway, controlled by environmental factors, that favors pseudomonic acid B production over pseudomonic acid A.

Q5: Has there been any success in manipulating the mupirocin biosynthetic pathway to produce modified forms of pseudomonic acid?

A: Yes, researchers have successfully incorporated domains from the thiomarinol biosynthetic enzyme TmpB into the mupirocin biosynthetic enzyme MmpB. This modification enabled the loading of the normally free-standing enzyme MacpE onto the hybrid MmpB, resulting in high-level conversion of intermediates to pseudomonic acid A. [] This finding paves the way for further engineering of MmpB to generate novel mupirocin derivatives.

Q6: What is the molecular formula and weight of pseudomonic acid B?

A: Pseudomonic acid B's molecular formula is C26H46O10, and its molecular weight is 518.64 g/mol. This information is derived from the identified structure of the compound as 9-{4-[5-(2,3-epoxy-5-hydroxy-4-methylhexyl)-3,4,5-trihydroxytetrahydropyran-2-yl]-3-methylbut-2-enoyloxy}nonanoic acid. [, ]

Q7: Are there any efforts to synthesize pseudomonic acid B chemically?

A: Yes, synthetic organic chemists are actively exploring various routes for the synthesis of pseudomonic acid B and its potential intermediates. One notable approach involves the enantioselective deprotonation of a meso-cycloheptanone derivative using lithium (S,S')-alpha,alpha'-dimethyldibenzylamide. This method provides a key chiral intermediate that could be further elaborated towards the synthesis of pseudomonic acid B. [, ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1S,3S,5S)-2-(tert-butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B57180.png)